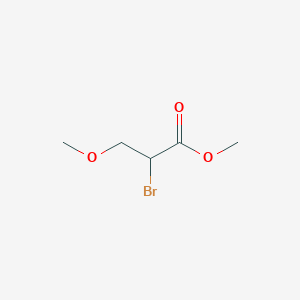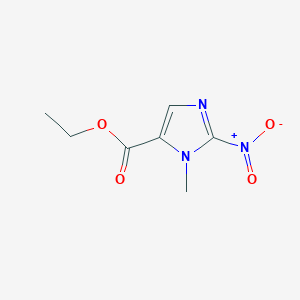
Diethyl Isopropylidenesuccinate
Vue d'ensemble
Description
Diethyl Isopropylidenesuccinate is an organic compound with the molecular formula C11H18O4 . It is used in biochemical research .
Molecular Structure Analysis
The molecular weight of Diethyl Isopropylidenesuccinate is 214.26 g/mol . It is a liquid at 20 degrees Celsius .
Physical And Chemical Properties Analysis
Diethyl Isopropylidenesuccinate is a liquid at 20 degrees Celsius . It has a molecular weight of 214.26 g/mol .
Applications De Recherche Scientifique
Synthesis of Deep Eutectic Solvents (DES)
Diethyl Isopropylidenesuccinate can be used in the synthesis of DES, which are gaining attention as green solvents. DES are formed by complexation of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), and they have applications in natural product extraction, drug delivery systems, and electrochemistry .
Drug Delivery Systems
The compound’s solubility-enhancing properties make it valuable in drug delivery systems. It can be used to increase the solubility of poorly soluble drugs, thereby improving their bioavailability and therapeutic efficacy .
Trace Metal Determination
In analytical chemistry, Diethyl Isopropylidenesuccinate can be part of the solvent systems used for the extraction and pre-concentration of trace metals. This is crucial for environmental monitoring and quality control in various industries .
Nanomaterial Synthesis
This compound can be utilized in the synthesis of nanomaterials. Its properties can help in controlling the size and shape of nanoparticles, which is essential for creating materials with specific characteristics and functions .
Electrochemistry
As an electrolyte component, Diethyl Isopropylidenesuccinate can be used in electrochemical reactions. Its stability and conductivity make it suitable for use in batteries and supercapacitors .
Photochromic Materials
It has been used in the preparation of photochromic materials. These materials change color when exposed to light, and they have applications in smart windows, optical data storage, and security features .
Propriétés
IUPAC Name |
diethyl 2-propan-2-ylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)7-9(8(3)4)11(13)15-6-2/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBDXPWXDGTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290874 | |
| Record name | Diethyl Isopropylidenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Isopropylidenesuccinate | |
CAS RN |
42103-98-0 | |
| Record name | 42103-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl Isopropylidenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)





![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)





